4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy-
Overview
Description
4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- is a complex organic compound characterized by its unique structural features. This compound belongs to the class of cyclic organic compounds and is often utilized in various fields of scientific research due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- typically involves a series of organic reactions starting with readily available precursors. The key steps often include cyclization reactions, which form the core structure of the compound. Specific catalysts and reagents such as acids or bases are employed to facilitate these transformations under controlled conditions. Temperature, pressure, and reaction time are crucial factors that need to be optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves scaling up the laboratory procedures. Batch or continuous flow reactors may be used to ensure consistent quality and quantity. Industrial methods focus on cost-effectiveness, safety, and minimizing environmental impact. Green chemistry principles are increasingly applied to make the synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used to induce oxidation reactions. Reduction reactions might involve reagents like lithium aluminum hydride. Substitution reactions generally require nucleophiles or electrophiles depending on the nature of the substituent being introduced.
Major Products Formed: The major products from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of diketone derivatives, while reduction might yield alcohols or amines. Substitution reactions typically introduce new functional groups, expanding the compound’s versatility.
Scientific Research Applications
Chemistry: In chemistry, 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the creation of novel compounds.
Biology: Biologically, this compound is studied for its potential interactions with various biomolecules. It may serve as a model compound to study enzyme-substrate interactions, binding affinities, and other biochemical processes.
Medicine: In medicine, derivatives of 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- are investigated for their pharmacological properties. They could exhibit anti-inflammatory, anti-cancer, or other therapeutic activities, making them candidates for drug development.
Industry: Industrially, this compound can be used in the production of polymers, coatings, and other materials. Its chemical stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can alter biological pathways, leading to the observed effects. Detailed studies involving molecular docking, spectroscopy, and crystallography help elucidate these mechanisms.
Comparison with Similar Compounds
Uniqueness: 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- stands out due to its specific structural motif, which provides unique reactivity and stability compared to other similar compounds.
Similar Compounds: Similar compounds include other isoindole derivatives and cyclic anhydrides. These compounds share some structural features but differ in their chemical reactivity and applications.
Properties
IUPAC Name |
4-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h4-7,13H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCGHVBLTCGHIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395184 | |
Record name | STK252957 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92619-32-4 | |
Record name | Hexahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92619-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | STK252957 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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